4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione
Description
The Enduring Utility of β-Diketones: Synthetic Intermediates and Versatile Ligands
β-Diketones, or 1,3-diketones, are organic compounds characterized by the presence of two carbonyl groups separated by a single methylene (B1212753) carbon. This arrangement gives rise to a unique chemical reactivity, most notably the phenomenon of keto-enol tautomerism. nanalysis.commasterorganicchemistry.com In solution, β-diketones exist as an equilibrium mixture of the diketo form and one or more enol forms. mdpi.com The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and the position of this equilibrium is influenced by factors such as the nature of the substituents and the solvent. masterorganicchemistry.commdpi.com
This tautomerism is central to their utility as synthetic intermediates. The acidic nature of the α-hydrogen in the diketo form and the nucleophilicity of the enol form allow for a wide range of chemical transformations. β-Diketones are crucial precursors in the synthesis of various heterocyclic compounds, including pyrazoles, isoxazoles, and pyridines, which are prevalent in pharmaceuticals and agrochemicals. The classical Claisen condensation, involving the reaction of a ketone with an ester in the presence of a base, remains a fundamental method for their synthesis. nih.gov
Beyond their role in organic synthesis, β-diketones are highly effective chelating ligands in coordination chemistry. The deprotonated enolate form acts as a bidentate ligand, binding to a metal ion through its two oxygen atoms to form a stable six-membered ring. unicam.it This ability to form stable metal complexes has led to their widespread use in catalysis, as metal vapor deposition precursors, and in the development of luminescent materials. mdpi.com
The Transformative Influence of Fluorine Substitution
The introduction of fluorine atoms into the β-diketone structure profoundly alters its electronic properties, reactivity, and coordination behavior. The high electronegativity of fluorine leads to a significant inductive electron-withdrawing effect, which has several important consequences.
Firstly, the acidity of the remaining α-protons is increased, which can influence the compound's reactivity in base-catalyzed reactions. Secondly, the electrophilicity of the carbonyl carbons is enhanced, making them more susceptible to nucleophilic attack. This can also lead to an increased propensity for the formation of hydrates. sapub.org
In terms of keto-enol tautomerism, fluorine substitution, particularly at the α-position, can have a dramatic effect on the equilibrium. researchgate.net For instance, trifluoromethyl-substituted β-diketones often exist predominantly in the enol form due to the strong electron-withdrawing nature of the CF3 group, which stabilizes the enolate. researchgate.net
A Promising Research Target: 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione
While the broader class of fluorinated β-diketones has been the subject of extensive research, specific derivatives continue to emerge as targets for novel investigations. One such compound is this compound. This molecule combines the features of a difluorinated methylene group with a bulky, aromatic naphthalene (B1677914) substituent.
Although specific research data for this exact compound is limited, its chemical properties and potential applications can be inferred from related structures. The presence of the difluoromethyl group is expected to significantly impact its acidity and keto-enol equilibrium. The naphthalene moiety, a large polycyclic aromatic system, can influence the steric and electronic properties of the molecule, potentially leading to unique coordination chemistry and applications in materials science, such as in organic light-emitting diodes (OLEDs), drawing parallels with similar naphthyl-containing β-diketones. chemimpex.com
The synthesis of this compound would likely proceed via a Claisen condensation between 1-acetylnaphthalene and an ester of difluoroacetic acid. Given the growing interest in fluorinated compounds for a range of applications, from pharmaceuticals to advanced materials, this compound represents a promising and largely unexplored area for future research.
Interactive Data Tables
Table 1: Comparison of Related Fluorinated β-Diketones
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |
| 4,4,4-Trifluoro-1-(naphthalen-2-yl)butane-1,3-dione | 893-33-4 | C14H9F3O2 | 70-72 |
| 4,4-Difluoro-1-phenylbutane-1,3-dione | 62679-61-2 | C10H8F2O2 | 47-51 |
| 4,4,4-Trifluoro-1-(naphthalen-1-yl)butane-1,3-dione | 7639-68-1 | C14H9F3O2 | 45-46 |
Structure
3D Structure
Properties
IUPAC Name |
4,4-difluoro-1-naphthalen-1-ylbutane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-14(16)13(18)8-12(17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,14H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTMPSMKROWDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CC(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701240705 | |
| Record name | 4,4-Difluoro-1-(1-naphthalenyl)-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-87-4 | |
| Record name | 4,4-Difluoro-1-(1-naphthalenyl)-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Difluoro-1-(1-naphthalenyl)-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural and Electronic Characterization of 4,4 Difluoro 1 Naphthalen 1 Yl Butane 1,3 Dione
Tautomerism and Conformational Analysis of 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione
The compound this compound, like other β-diketones, exists as a mixture of keto and enol tautomers in equilibrium. mdpi.com This equilibrium is a dynamic process where the compound interconverts between a diketo form and one or more enolic forms. mdpi.com The position of this equilibrium is significantly influenced by various factors, including the nature of the substituents and the polarity of the solvent. researchgate.netnih.gov
Generally, the enol form of β-diketones is stabilized by the formation of an intramolecular hydrogen bond and by conjugation of the C=C double bond with the carbonyl group. masterorganicchemistry.comstackexchange.com However, the presence of electron-withdrawing groups can affect the stability of the tautomers. In the case of this compound, the difluoromethyl group (-CHF2) is strongly electron-withdrawing. This electronic effect can influence the acidity of the α-proton and the relative stability of the keto and enol forms.
The solvent polarity plays a crucial role in determining the predominant tautomeric form. researchgate.net In polar solvents, the more polar keto tautomer is often favored, as it can engage in intermolecular hydrogen bonding with the solvent molecules. nih.gov Conversely, in non-polar solvents, the enol form, stabilized by a strong intramolecular hydrogen bond, is typically more prevalent. masterorganicchemistry.com Studies on similar β-diketones have shown that an increase in solvent polarity can lead to an increase in the proportion of the more polar enol form, although this is not a universal rule and depends on the specific compound. researchgate.net For instance, research on curcumin, another β-diketone, demonstrated that the amount of the diketo form increases with a higher water content in ethanol/water mixtures. nih.gov
The equilibrium between the keto and enol forms can be represented as follows:

Figure 1: Keto-enol tautomerism of this compound, showing the equilibrium between the diketo form and the two possible enol forms.
The relative populations of the keto and enol tautomers can be quantitatively determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy by integrating the signals corresponding to each form. mdpi.com
A key feature of the enol tautomer of this compound is the presence of a strong intramolecular hydrogen bond. mdpi.com This bond forms between the hydroxyl group (-OH) of the enol and the carbonyl oxygen (C=O), creating a stable six-membered pseudo-ring. This intramolecular hydrogen bond is a significant factor in the stabilization of the enol form, particularly in non-polar solvents where intermolecular interactions are minimized. masterorganicchemistry.com
The strength of this hydrogen bond can be influenced by the electronic nature of the substituents. The electron-withdrawing difluoromethyl group can affect the acidity of the enolic proton and the basicity of the carbonyl oxygen, thereby modulating the strength of the O-H···O=C interaction.
The presence and nature of these hydrogen bonds can be investigated using spectroscopic techniques. Infrared (IR) spectroscopy can provide evidence for intramolecular hydrogen bonding through shifts in the vibrational frequencies of the involved functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool, as the chemical shift of the enolic proton is highly sensitive to its hydrogen-bonding environment. researchgate.net
Spectroscopic Investigations for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, allowing for the determination of its isomeric composition and the connectivity of atoms within the molecule. mdpi.com Both ¹H and ¹³C NMR spectra provide detailed information about the keto-enol tautomeric equilibrium. mdpi.comnih.gov
In a typical ¹H NMR spectrum, distinct signals for both the keto and enol forms can be observed, as the interconversion between them is often slow on the NMR timescale. mdpi.com The enol form is characterized by a downfield signal for the enolic proton (O-H), typically in the range of 12-16 ppm, due to the strong intramolecular hydrogen bond. The methine proton (-CH=) of the enol form usually appears as a singlet. For the keto form, the methylene (B1212753) protons (-CH₂-) adjacent to the two carbonyl groups would give rise to a characteristic signal. The protons of the naphthalene (B1677914) ring will appear in the aromatic region of the spectrum. The relative amounts of the keto and enol forms can be determined by integrating the respective signals.
Table 1: Representative ¹H and ¹³C NMR Data for a Similar β-Diketone
Click to view interactive data table
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Naphthyl-H | 7.5-8.5 (m) | 124-135 |
| Enol O-H | 14-16 (s) | - |
| Enol -CH= | 6.0-6.5 (s) | 95-100 |
| Keto -CH₂- | 4.0-4.5 (s) | 50-60 |
| -CHF₂ | 6.0-7.0 (t) | 110-120 (t) |
| C=O (enol) | - | 180-190 |
| C=O (keto) | - | 195-205 |
Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in this compound and for distinguishing between the keto and enol tautomers.
The keto form will exhibit two distinct carbonyl (C=O) stretching vibrations in the region of 1650-1740 cm⁻¹. The exact positions of these bands depend on the molecular environment. The C-F stretching vibrations of the difluoromethyl group are expected to appear in the range of 1000-1200 cm⁻¹.
The enol form, on the other hand, will show a broad O-H stretching band in the region of 2500-3200 cm⁻¹, which is characteristic of a strong intramolecular hydrogen bond. The C=O stretching vibration of the conjugated carbonyl group in the enol form typically appears at a lower frequency (1600-1650 cm⁻¹) compared to the keto form, due to the delocalization of electron density. A C=C stretching vibration for the enol double bond is also expected around 1550-1600 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies
Click to view interactive data table
| Functional Group | Tautomer | Wavenumber (cm⁻¹) |
|---|---|---|
| O-H stretch | Enol | 2500-3200 (broad) |
| C=O stretch | Keto | 1650-1740 |
| C=O stretch | Enol | 1600-1650 |
| C=C stretch | Enol | 1550-1600 |
| C-F stretch | Both | 1000-1200 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule and can be used to study the keto-enol equilibrium. Both the keto and enol forms of this compound contain chromophores that absorb UV radiation, leading to electronic excitations.
The naphthalene ring system exhibits characteristic π → π* transitions. The carbonyl groups in both tautomers undergo n → π* and π → π* transitions. The enol form, with its extended conjugated system involving the C=C double bond and the carbonyl group, is expected to have a different absorption spectrum compared to the keto form. Typically, the π → π* transition of the conjugated enol system occurs at a longer wavelength (bathochromic shift) compared to the corresponding transition in the non-conjugated keto form.
The position and intensity of the absorption maxima can be influenced by the solvent polarity. By analyzing the changes in the UV-Vis spectrum in different solvents, information about the shift in the keto-enol equilibrium can be obtained. nih.gov For example, an increase in the intensity of the absorption band corresponding to the enol form in non-polar solvents would support the prevalence of this tautomer under those conditions.
Table 3: Expected Electronic Transitions
Click to view interactive data table
| Chromophore | Transition | Expected λmax (nm) |
|---|---|---|
| Naphthalene | π → π* | ~220, ~280, ~315 |
| C=O (Keto) | n → π* | ~270-300 |
| C=O (Keto) | π → π* | ~180-200 |
| Conjugated Enone | π → π* | >300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Detailed mass spectrometry analysis, including the determination of the molecular ion peak and an elucidation of the fragmentation pathways for this compound, is not documented in available scientific literature. This information is crucial for confirming the molecular weight and providing insights into the compound's structural components.
X-ray Crystallography Studies of this compound and its Derivatives
Similarly, there are no published X-ray crystallography studies for this compound or its derivatives. Such studies would be essential for determining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. Without this crystallographic data, a definitive analysis of its solid-state structure cannot be presented.
Computational and Theoretical Studies on 4,4 Difluoro 1 Naphthalen 1 Yl Butane 1,3 Dione
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and predict the reactivity of molecules. For compounds analogous to 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are instrumental in determining ground-state geometries and electronic properties. researchgate.net
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.net For similar fluorinated β-diketones, the HOMO-LUMO gap has been calculated to be around 3.474 eV, indicating significant stability. researchgate.net
Natural Bond Orbital (NBO) analysis, another quantum chemical tool, is used to study charge delocalization and intramolecular interactions, such as proton transfer within the molecule. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack. These maps reveal the reactive sites of the molecule. researchgate.netresearchgate.net
Table 1: Representative DFT-Calculated Parameters for a Fluorinated Naphthylbutanedione Analog
| Parameter | Description | Typical Calculated Value |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Varies |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Varies |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ~3.474 eV researchgate.net |
| Dipole Moment | Measure of the net molecular polarity. | Varies |
Molecular Modeling and Dynamics Simulations for Conformational Space Exploration
The conformational flexibility of this compound is crucial for understanding its interactions and properties. Molecular modeling and dynamics (MD) simulations are employed to explore the potential energy surface and identify stable conformers. These simulations can reveal the preferred spatial arrangements of the naphthalene (B1677914) ring relative to the dione (B5365651) moiety and the difluoromethyl group.
In related molecules, computational studies have been used to optimize structural coordinates, which are then substantiated by experimental results like X-ray crystallography. researchgate.net Molecular dynamics simulations further provide insights into the stability of ligand-protein systems, which is particularly relevant in drug design contexts. nih.gov For complex organic molecules, understanding the accessible conformations is key to predicting their biological activity and material properties.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation. For instance, vibrational frequencies can be calculated using DFT and compared with experimental FT-IR and FT-Raman spectra. researchgate.net This comparison helps in the assignment of vibrational modes and confirms the accuracy of the computational model.
Similarly, UV-Visible absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net These calculations can determine the electronic transitions responsible for the observed absorption bands. The introduction of different functional groups, such as silyl (B83357) groups on a naphthalene chromophore, has been shown both experimentally and computationally to cause shifts in absorption maxima to longer wavelengths. mdpi.com
Table 2: Comparison of Predicted and Experimental Spectroscopic Data for Analogous Compounds
| Spectroscopic Technique | Predicted Parameter | Experimental Correlation |
| FT-IR/FT-Raman | Vibrational Frequencies | Good agreement with experimental spectra researchgate.net |
| UV-Visible | Absorption Maxima (λmax) | Consistent with experimental UV-Vis spectra researchgate.net |
| NMR | Chemical Shifts | Correlates with experimental ¹H and ¹³C NMR data |
Analysis of Fluorine Effects on Electronic Distribution and Chemical Reactivity
The presence of fluorine atoms in this compound has a profound impact on its electronic properties and reactivity. Fluorine is the most electronegative element, and its substitution can dramatically influence the chemical outcome of reactions compared to their non-fluorinated counterparts. researchgate.netsemanticscholar.org
The strong electron-withdrawing nature of the two fluorine atoms on the terminal carbon alters the electron density across the entire molecule. This inductive effect can enhance the acidity of nearby protons and influence the stability of enol and enolate forms. Computational analyses like MEP maps visually demonstrate this redistribution of charge. researchgate.net
Furthermore, fluorine substitution can introduce new reaction pathways that are not observed in non-fluorinated analogs. researchgate.netsemanticscholar.org The unique effects of fluorine are a subject of extensive research, as they can be harnessed to fine-tune the chemical and physical properties of organic molecules for various applications. researchgate.netsemanticscholar.org Understanding these effects through computational studies is crucial for the rational design of new compounds with desired characteristics.
Coordination Chemistry and Metal Complexation of 4,4 Difluoro 1 Naphthalen 1 Yl Butane 1,3 Dione
4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione as a Chelating Ligand
Like other β-diketones, this compound exists in tautomeric equilibrium between its keto and enol forms. In the presence of a base, the ligand is readily deprotonated from the central carbon atom to form the corresponding β-diketonate anion. This anion is a versatile chelating agent, capable of coordinating to metal ions to form stable complexes. The coordination typically involves the two oxygen atoms of the dicarbonyl moiety.
The most common coordination mode for the 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dionate anion is as a bidentate chelating ligand. The two oxygen atoms of the deprotonated diketonate group bind to a single metal center, forming a stable six-membered chelate ring. This bidentate chelation is a defining feature of β-diketonate ligands and is responsible for the high stability of their metal complexes. The delocalization of the negative charge across the O=C-C-C=O framework contributes to the robustness of the metal-ligand interaction.
The presence of the difluoromethyl (-CHF₂) group significantly impacts the electronic properties of the ligand and the resulting metal complexes. Fluorine is a highly electronegative element, and its inclusion imparts a strong electron-withdrawing inductive effect. This effect increases the acidity of the ligand's α-proton, facilitating its deprotonation.
Synthesis and Characterization of Metal Complexes Derived from this compound
The synthesis of metal complexes with β-diketonate ligands generally follows a straightforward procedure. Typically, the ligand is dissolved in a suitable solvent, such as an alcohol, and treated with a base (e.g., sodium hydroxide, ammonium (B1175870) hydroxide) to generate the diketonate anion in situ. nih.govbohrium.com This is followed by the addition of a metal salt (e.g., chloride, nitrate, or acetate), leading to the precipitation of the desired metal complex. nih.govnih.gov The resulting complexes can be characterized by a range of analytical techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, elemental analysis, and single-crystal X-ray diffraction.
The 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dionate ligand is expected to form stable complexes with a variety of first-row and other transition metals. While specific structural reports for this ligand are limited, studies on analogous compounds such as 4,4-difluoro-1-phenyl-1,3-butanedione provide insight into the expected structures. For instance, cadmium(II), a d¹⁰ transition metal, forms six-coordinate complexes with similar ligands, adopting geometries such as in [Cd(phen)(dfpb)₂] (where phen is 1,10-phenanthroline (B135089) and dfpb is 4,4-difluoro-1-phenyl-1,3-butanedionate). researchgate.net In such complexes, the central metal ion is typically coordinated by four oxygen atoms from two bidentate β-diketonate ligands and two nitrogen atoms from a co-ligand, resulting in a distorted octahedral geometry.
Lanthanide ions (Ln³⁺) are characterized by their large ionic radii and high coordination numbers, typically ranging from 7 to 10 or even higher. elsevierpure.commdpi.com The coordination chemistry of lanthanides with the analogous ligand, 4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dionate (ntfa), has been extensively studied and provides a clear model for the behavior of this compound.
The reaction of a lanthanide salt with three equivalents of the ligand typically yields tris-β-diketonate complexes of the formula [Ln(L)₃(Solv)ₓ], where L is the diketonate and Solv represents solvent molecules like water or methanol. researchgate.net These serve as versatile precursors for synthesizing a variety of adducts by replacing the solvent molecules with other neutral ligands, such as bipyridines or phenanthrolines. nih.gov The coordination number (C.N.) and geometry of the final complex are highly dependent on the size of the lanthanide ion and the steric bulk of the ancillary ligands. For example, with the 'ntfa' ligand, lanthanum(III) complexes have been synthesized with coordination numbers of 8, 9, and 10. elsevierpure.comresearchgate.net Similarly, holmium(III) complexes with 'ntfa' and various bipyridyl ligands consistently exhibit a coordination number of 8. nih.gov The coordination polyhedra for these eight-coordinate complexes are often described as approximate square antiprisms. researchgate.net
Table 1: Coordination Geometries in Lanthanide Complexes with the Analogous ntfa Ligand
| Complex Formula | Lanthanide Ion | Coordination Number | Probable Geometry |
|---|---|---|---|
| [La(ntfa)₃(Me₂bipy)] | La³⁺ | 8 | Square Antiprism |
| [Ho(ntfa)₃(bipy)] | Ho³⁺ | 8 | Square Antiprism |
| [Ho(ntfa)₃(Me₂bipy)] | Ho³⁺ | 8 | Square Antiprism |
| [La(ntfa)₃(MeOH)₃] | La³⁺ | 9 | Capped Trigonal Prism |
| [La(ntfa)₃(terpy)] | La³⁺ | 9 | Capped Trigonal Prism |
Data derived from studies on the analogous 4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dionate (ntfa) ligand. nih.govelsevierpure.comresearchgate.net
Fluorinated β-diketonate ligands are effective building blocks for constructing heterometallic complexes, which contain two or more different metal ions within a single molecular entity. mdpi.com These systems are of great interest for developing new functional materials. The coordination flexibility of the β-diketonate ligand allows it to act not only as a simple chelate but also as a bridging ligand between different metal centers.
A common strategy involves using lanthanide β-diketonate complexes as "metalloligands" that can coordinate to other metal ions. For instance, tetrakis(β-diketonato)lanthanate anions, [Ln(L)₄]⁻, can be synthesized and then combined with alkali metal ions. Research on the analogous 'ntfa' ligand has led to the successful synthesis and characterization of a heterometallic La(III)-Na(I) complex, [La(ntfa)₄Na(H₂O)(EtOH)(Methyl-β-naphthylketone)]. researchgate.net In such structures, the alkali metal ion is typically coordinated by oxygen atoms from the β-diketonate ligands that are already bound to the lanthanide ion, and sometimes also by the fluorine atoms of the fluorinated substituent. researchgate.net This demonstrates the potential of this compound to form complex, multi-metal architectures.
Research Findings on the Coordination Chemistry of this compound Remain Elusive
A comprehensive review of available scientific literature reveals a notable absence of specific research pertaining to the coordination chemistry and metal complexation of the compound This compound . Despite extensive searches for data on its metal complexes, including structural elucidation through X-ray crystallography and advanced spectroscopic techniques, as well as theoretical insights into its metal-ligand interactions, no dedicated studies were identified for this specific molecule.
While the broader class of β-diketonate ligands, particularly those with fluorinated substituents and aromatic moieties, is well-represented in coordination chemistry literature, the unique combination of a difluoroacetyl group and a naphthalen-1-yl substituent in the specified compound appears to be a novel or less-explored area of research.
Investigations into similar but distinct compounds, such as those with a trifluoromethyl group or with the naphthalene (B1677914) substituent at the 2-position, are more common. These studies highlight the rich coordination chemistry of fluorinated β-diketones with a variety of metal ions, particularly lanthanides, and their potential applications in materials science and catalysis. However, the difference in the number and position of the fluorine atoms, as well as the linkage of the naphthalene ring, would significantly influence the electronic properties, steric hindrance, and ultimately, the coordination behavior and stability of the resulting metal complexes. Therefore, data from these related compounds cannot be extrapolated to accurately describe the properties of metal complexes of this compound.
Consequently, it is not possible to provide an article with the requested detailed sections on the structural elucidation and theoretical insights for the metal complexes of this compound, as the primary research data required to populate these sections are not available in the public domain. Further experimental and theoretical research is needed to explore the coordination chemistry of this particular ligand.
Chemical Transformations and Derivatization of 4,4 Difluoro 1 Naphthalen 1 Yl Butane 1,3 Dione
Conversion to Heterocyclic Compounds
The 1,3-dicarbonyl structure of 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione serves as a key synthon for the construction of various heterocyclic systems. The two electrophilic carbonyl carbons are susceptible to attack by dinucleophiles, leading to cyclization and the formation of stable aromatic and non-aromatic rings.
Synthesis of Pyrazole (B372694) Derivatives
A significant transformation of β-dicarbonyl compounds is their reaction with hydrazine (B178648) and its derivatives to yield pyrazoles. nih.gov The condensation of this compound with hydrazine hydrate (B1144303) is expected to proceed via initial nucleophilic attack of one of the amino groups of hydrazine on one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to afford the corresponding pyrazole derivative.
The reaction with substituted hydrazines, such as phenylhydrazine, can lead to the formation of N-substituted pyrazoles. The regioselectivity of this reaction, determining which nitrogen atom of the hydrazine attacks which carbonyl group, can be influenced by the electronic and steric nature of the substituents on both reactants. For instance, the reaction of 2-(1-hydropolyfluoro-1-alkenyl)-4H-3,1-benzoxin-4-ones with phenyl hydrazine resulted in the formation of 2-(2-phenyl-5-fluoroalkyl-2H-pyrazol-3-yl) benzoic acids. researchgate.net
| Reactant | Product Type | Key Features of Transformation |
|---|---|---|
| Hydrazine Hydrate | Pyrazole | Cyclocondensation reaction involving the β-dicarbonyl moiety. |
| Substituted Hydrazines (e.g., Phenylhydrazine) | N-Substituted Pyrazoles | Potential for regioisomers depending on reaction conditions. |
Other Nitrogen, Oxygen, and Sulfur-Containing Heterocycles
Beyond pyrazoles, the β-dicarbonyl unit is a versatile precursor for a wide array of other heterocycles. Reactions with various dinucleophiles can lead to the formation of five- and six-membered rings containing nitrogen, oxygen, and/or sulfur atoms.
For example, condensation with hydroxylamine (B1172632) would be expected to yield isoxazole (B147169) derivatives. Similarly, reaction with urea (B33335) or thiourea (B124793) could provide access to pyrimidine (B1678525) or thiopyrimidine scaffolds, respectively. The synthesis of a variety of heterocyclic compounds, including those with nitrogen, oxygen, and sulfur, has been reported from different starting materials, highlighting the broad applicability of these synthetic strategies. researchgate.netnih.govmdpi.com
Reactions Involving the β-Dicarbonyl Moiety
The chemistry of the β-dicarbonyl moiety in this compound is rich and varied. This functional group can undergo a range of reactions, including enolization, chelation with metal ions, and various condensation reactions.
The acidic nature of the methylene (B1212753) protons flanked by the two carbonyl groups allows for easy deprotonation to form a stable enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and acylation, providing a route to further functionalize the molecule at the C2 position.
Furthermore, the 1,3-dicarbonyl system is an excellent chelating agent for a wide range of metal ions. The formation of stable metal complexes can influence the reactivity of the molecule and is a key feature in the application of similar compounds in catalysis and materials science.
Modifications of the Naphthalene (B1677914) Ring System
Typical electrophilic substitution reactions that could be performed on the naphthalene ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The specific conditions required for these reactions would need to be carefully optimized to achieve the desired substitution pattern and to avoid side reactions. For instance, the synthesis of various naphthalene-1,4-dione analogues has been achieved through modifications at different positions of the naphthalene ring. nih.govnih.gov
| Reaction Type | Potential Outcome | Controlling Factors |
|---|---|---|
| Nitration | Introduction of a nitro group onto the naphthalene ring. | Concentration of nitric and sulfuric acids, reaction temperature. |
| Halogenation | Introduction of a halogen (e.g., Br, Cl) onto the naphthalene ring. | Choice of halogenating agent and catalyst. |
| Sulfonation | Introduction of a sulfonic acid group onto the naphthalene ring. | Concentration of sulfuric acid, reaction temperature. |
| Friedel-Crafts Reaction | Alkylation or acylation of the naphthalene ring. | Lewis acid catalyst, nature of the alkylating/acylating agent. |
Functionalization at the Fluorinated Carbon Center
The presence of two fluorine atoms on the carbon adjacent to a carbonyl group significantly influences its reactivity. The strong electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon more electrophilic. u-tokyo.ac.jp
While direct nucleophilic substitution of the fluorine atoms is generally difficult, reactions that proceed through an enolate intermediate can lead to functionalization at this position. For example, under specific conditions, it might be possible to achieve reactions that involve the displacement of a fluoride (B91410) ion, although this is typically a challenging transformation. The synthesis of fluorinated organic molecules often involves specialized reagents and reaction conditions to achieve C-F bond functionalization. nih.govrsc.org
Applications of 4,4 Difluoro 1 Naphthalen 1 Yl Butane 1,3 Dione and Its Complexes in Advanced Materials and Catalysis
Utilization in Luminescent Materials and Photophysical Research
Complexes featuring fluorinated β-diketonate ligands are of significant interest for the development of new luminescent materials. nih.gov The incorporation of aromatic substituents, such as the naphthalene (B1677914) group in 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione, is a key strategy for creating highly efficient light-emitting compounds, especially when complexed with lanthanide ions. researchgate.net
Lanthanide ions (Ln³⁺) are known for their sharp, line-like emission bands and long luminescence lifetimes, which are desirable for applications in bioimaging, displays, and lighting. jbiochemtech.com However, their direct excitation is inefficient due to very low absorption coefficients. This limitation can be overcome by complexing the lanthanide ion with an organic ligand that acts as an "antenna." researchgate.net The ligand, or chromophore, absorbs light energy (typically UV) and efficiently transfers it to the central lanthanide ion, which then emits its characteristic light. alfachemic.comnih.gov
In complexes of this compound, the naphthalene moiety serves as an effective light-harvesting group. nih.gov The process, known as the antenna effect, involves the following steps:
The ligand absorbs photons, promoting it to an excited singlet state (S₁).
Through intersystem crossing (ISC), the energy is transferred to the ligand's triplet state (T₁).
Intramolecular energy transfer occurs from the ligand's triplet state to the excited energy levels of the chelated lanthanide ion.
The lanthanide ion relaxes to its ground state by emitting characteristic f-f luminescence. researchgate.netresearchgate.net
For efficient sensitization, the energy of the ligand's triplet state must be appropriately matched with the accepting energy level of the lanthanide ion. Research on analogous compounds, such as 4,4,4-trifluoro-1-(6-methoxy-naphthalen-2-yl)-butane-1,3-dione, demonstrates that naphthyl-containing β-diketones are excellent sensitizers for europium (Eu³⁺) and terbium (Tb³⁺) ions, leading to strong red and green emissions, respectively. researchgate.net The introduction of ancillary ligands like 1,10-phenanthroline (B135089) or 2,2'-bipyridine (B1663995) can further enhance luminescence by displacing water molecules from the coordination sphere, which are known to quench the excited state of the lanthanide ion. researchgate.netresearchgate.net
| Complex | Secondary Ligand | Lifetime (τ) in ms | Quantum Efficiency (η) in % |
| EuL₃·2H₂O | Water | 0.281 | 15.6 |
| EuL₃·Bipy | 2,2-dipyridine | 0.655 | 41.3 |
| EuL₃·Phen | 1,10-phenanthroline | 0.704 | 47.9 |
Data based on research on the analogous complex with L = 4,4,4-trifluoro-1-(6-methoxy-naphthalen-2-yl)-butane-1,3-dione. researchgate.net
The photoluminescent properties of materials based on this compound can be precisely controlled through rational molecular design. researchgate.net Key strategies for tuning emission characteristics include:
Modification of the β-Diketone Ligand: Altering the substituents on the naphthalene ring can modify the ligand's energy levels. nih.gov Introducing electron-donating or electron-withdrawing groups can shift the absorption and emission wavelengths and influence the efficiency of the energy transfer to the metal center. nih.gov
Choice of Metal Ion: The emission color is primarily determined by the choice of the lanthanide ion. For instance, complexes with Europium(III) typically emit red light, Terbium(III) emits green, Dysprosium(III) emits yellow, and Samarium(III) emits orange-red light. jbiochemtech.com
Ancillary Ligands: The coordination environment around the metal ion significantly impacts the luminescence quantum yield and lifetime. researchgate.net As shown in the table above, replacing coordinated solvent molecules with synergistic ligands like 1,10-phenanthroline not only protects the lanthanide ion from non-radiative decay pathways but also can enhance the asymmetry of the coordination field, which may increase the probability of certain electronic transitions. researchgate.netresearchgate.net This leads to brighter and longer-lasting luminescence.
These design principles allow for the creation of "custom-made" luminescent materials with properties tailored for specific applications, such as OLEDs, security inks, and biomedical probes. alfachemic.com
Application in Catalytic Processes
Metal complexes derived from β-diketonate ligands are widely investigated as catalysts in various organic reactions. mdpi.comnih.govalfachemic.com The fluorinated nature and steric profile of this compound make its metal complexes promising candidates for catalysis.
Complexes of transition metals (e.g., copper, rhodium, palladium) and rare earth metals with β-diketonate ligands are used to catalyze a wide array of organic transformations. mdpi.comnih.gov The introduction of fluorine atoms into the ligand, as in this compound, can significantly enhance the catalytic activity. The electron-withdrawing effect of the fluorine atoms increases the Lewis acidity of the coordinated metal center, making it a more effective catalyst for reactions such as:
Polymerization Reactions: Rare earth β-diketonate complexes can act as catalysts for the polymerization of olefins and the ring-opening polymerization of cyclic esters. alfachemic.comacs.org
C-H Functionalization: Gold and copper complexes have been shown to catalyze the functionalization of C-H bonds in aromatic compounds like naphthalene, leading to the formation of new carbon-carbon bonds. nih.gov
Asymmetric Catalysis: Chiral metal complexes involving fluorinated ligands are employed in enantioselective transformations, where the fluorine atoms can influence both reactivity and the stereochemical outcome of the reaction. nih.govrsc.org
The performance of a metal-based catalyst is intrinsically linked to the design of its coordinating ligands. For catalysts based on this compound, several factors contribute to activity and selectivity:
Electronic Effects: The difluoromethyl group (CHF₂) acts as a strong electron-withdrawing group. This enhances the electrophilicity of the metal center, which is often beneficial for activating substrates in catalytic cycles. beilstein-journals.org
Steric Hindrance: The bulky naphthalene group provides significant steric hindrance around the metal center. This can be leveraged to control the selectivity of a reaction, for example, by favoring the formation of one stereoisomer over another (enantioselectivity) or by directing a reaction to a specific site on a substrate molecule (regioselectivity). nih.gov
Improved Solubility and Stability: Fluorinated substituents often increase the solubility of metal complexes in organic solvents and can enhance their thermal stability, which are practical advantages for industrial catalytic processes. mdpi.comnih.gov
By systematically modifying the ligand structure—for instance, by changing the position of the naphthalene attachment or adding other functional groups—catalysts can be rationally designed to improve efficiency, stability, and selectivity for specific organic transformations. researchgate.net
Development of Sensor Devices
The unique photophysical properties of complexes containing this compound also make them suitable for the development of chemical sensors. mdpi.comnih.gov Luminescent sensors, in particular, offer high sensitivity and are used for detecting a wide range of analytes.
The operating principle of such sensors often relies on the modulation of the complex's fluorescence or phosphorescence upon interaction with a target analyte. For example, a luminescent europium complex can be designed where the emission is "quenched" (turned off) in the presence of a specific ion, such as Cu²⁺. rsc.org This quenching can occur if the analyte binds to a part of the ligand, disrupting the energy transfer process to the central metal ion. rsc.org
Conversely, a sensor can be designed to "turn on." An initially non-luminescent complex might become highly emissive upon binding to a target molecule. This change in luminescence provides a clear signal for the presence of the analyte. The high sensitivity of luminescence detection allows for the measurement of very low concentrations of the target species. mdpi.com The versatility in ligand design allows for the creation of sensors selective for various metal ions, anions, or small organic molecules. rsc.org
Based on the conducted research, there is currently insufficient publicly available scientific literature specifically detailing the applications of This compound as a precursor for advanced functional materials.
While extensive research exists for structurally similar β-diketones, particularly its trifluoro-analogue, 4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dione, and other fluorinated β-diketonates, the specific difluoro-compound mentioned in the query is not prominently featured in the accessible research databases and scientific publications.
Research on analogous compounds suggests that fluorinated β-diketones are valuable ligands for forming stable complexes with lanthanide and other metal ions. These complexes often exhibit significant luminescence and are investigated for applications in areas such as:
Organic Light-Emitting Diodes (OLEDs): Lanthanide complexes with β-diketonate ligands can serve as emitters in OLED devices, contributing to electroluminescence.
Luminescent Probes and Bio-imaging: The strong fluorescence of some difluoroboron β-diketonate dyes makes them suitable for use in biological imaging applications.
Magnetic Materials: Certain lanthanide complexes of β-diketonates have been studied for their properties as single-molecule magnets (SMMs).
However, without specific studies on this compound, it is not possible to provide a detailed, scientifically accurate article on its role in advanced materials as requested. The synthesis, characterization, and application of this particular compound in materials science are not documented in the available search results. Therefore, the generation of the requested article with detailed research findings and data tables cannot be fulfilled at this time.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and sustainable synthetic routes to 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione is a primary area for future investigation. While specific methods for this compound are not widely reported, established strategies for the synthesis of analogous fluorinated β-diketones can be adapted and optimized.
A promising approach involves the Claisen condensation of 1-acetylnaphthalene with a suitable difluoroacetylating agent, such as ethyl difluoroacetate, in the presence of a strong base. The optimization of reaction conditions, including solvent, temperature, and base, will be crucial for achieving high yields and purity.
Another avenue for exploration is the direct fluorination of a non-fluorinated precursor, 1-(naphthalen-1-yl)butane-1,3-dione. This could potentially be achieved using electrophilic fluorinating agents. nih.gov However, controlling the degree of fluorination to selectively obtain the difluoro product over mono- or trifluorinated byproducts would be a significant challenge. nih.gov
Future research should also focus on developing sustainable methodologies . This could include the use of greener solvents, catalyst-driven processes to minimize waste, and continuous flow chemistry to improve efficiency and safety. The development of one-pot syntheses that combine several steps would also be a valuable goal.
Table 1: Potential Synthetic Routes for this compound
| Synthetic Method | Precursors | Key Considerations |
| Claisen Condensation | 1-Acetylnaphthalene, Ethyl difluoroacetate | Optimization of base and reaction conditions |
| Direct Fluorination | 1-(Naphthalen-1-yl)butane-1,3-dione | Selectivity of the fluorinating agent |
| Sustainable Approaches | --- | Use of green solvents, catalysts, and flow chemistry |
Deeper Understanding of Structure-Property Relationships through Advanced Computational Models
Advanced computational modeling will be instrumental in predicting and understanding the structure-property relationships of this compound. Techniques such as Density Functional Theory (DFT) can provide insights into the compound's electronic structure, molecular geometry, and spectroscopic properties. researchgate.net
Computational studies can elucidate the tautomeric equilibrium between the keto and enol forms of the β-dione, which is fundamental to its reactivity and coordination behavior. The presence of the electron-withdrawing difluoromethyl group is expected to significantly influence this equilibrium.
Furthermore, modeling can predict key physicochemical properties, such as lipophilicity and electronic absorption and emission spectra. This information is invaluable for designing potential applications, for instance, in the development of novel materials with specific optical properties. In silico studies can also be employed to investigate the compound's potential interactions with biological targets, guiding future research in medicinal chemistry. nih.gov
Table 2: Focus Areas for Computational Modeling of this compound
| Property to be Modeled | Computational Method | Potential Insights |
| Molecular Geometry and Tautomeric Equilibrium | Density Functional Theory (DFT) | Understanding of reactivity and coordination |
| Electronic Properties | Time-Dependent DFT (TD-DFT) | Prediction of spectroscopic characteristics |
| Physicochemical Properties | Quantitative Structure-Property Relationship (QSPR) | Guidance for application design |
| Biological Interactions | Molecular Docking | Exploration of potential medicinal uses |
Expansion of Coordination Chemistry with Diverse Metal Ions and Ligand Frameworks
The β-dione moiety of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The formation of metal complexes with a wide range of metal ions is a significant area for future exploration. The fluorine atoms can also participate in coordination, leading to the formation of unique supramolecular structures. nih.gov
Research in this area should focus on synthesizing and characterizing coordination compounds with various transition metals, lanthanides, and main group elements. The resulting complexes could exhibit interesting properties, such as luminescence, magnetism, and catalytic activity. The bulky naphthalene (B1677914) group may also influence the steric and electronic properties of the resulting metal complexes, leading to novel structural arrangements and reactivity.
The use of this ligand in the construction of heterometallic complexes , containing two or more different metal ions, is another exciting prospect. nih.gov Such complexes are of interest for their potential applications in catalysis and materials science. nih.gov
Development of Innovative Applications in Niche Chemical Fields
The unique combination of a fluorinated group, a chelating β-dione, and an aromatic naphthalene unit suggests that this compound could find applications in several niche chemical fields.
One potential application is in the development of luminescent materials . Lanthanide complexes of β-diketones are well-known for their emissive properties, and the naphthalene group could act as an "antenna" to enhance the luminescence of a coordinated lanthanide ion. These materials could be used in organic light-emitting diodes (OLEDs), sensors, and bio-imaging agents.
The compound could also serve as a building block for the synthesis of more complex organic molecules , including pharmaceuticals and agrochemicals. The fluorine atoms can enhance metabolic stability and bioavailability. researchgate.net
Furthermore, metal complexes of this ligand could be investigated as catalysts for various organic transformations. The tunable electronic properties of the ligand, through modification of the naphthalene ring, could allow for the fine-tuning of the catalyst's activity and selectivity.
Table 3: Potential Applications of this compound and its Derivatives
| Application Area | Rationale | Potential Impact |
| Luminescent Materials | Formation of emissive lanthanide complexes | Development of new OLEDs and sensors |
| Bioactive Molecules | Fluorine-containing building block | New pharmaceuticals and agrochemicals |
| Catalysis | Tunable metal complexes | Efficient and selective organic synthesis |
Q & A
Q. What are the optimal synthetic routes for 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, substituting a trifluoromethyl group with fluorine using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions at low temperatures (0–5°C) may yield the difluoro derivative . Reaction optimization should focus on solvent polarity (e.g., dichloromethane or THF), stoichiometric ratios (1:1.2 for acylating agent:naphthalene), and monitoring via TLC or HPLC. Purity can be enhanced by recrystallization in ethanol/water mixtures (70:30 v/v) .
Q. How should researchers validate the purity and structural integrity of this compound post-synthesis?
Use a combination of:
- ¹H/¹⁹F NMR : Confirm fluorine substitution patterns (e.g., absence of trifluoromethyl signals at δ ~90 ppm in ¹⁹F NMR) .
- HPLC-MS : Assess purity (>98%) and molecular ion peaks (expected m/z ~264 for [M+H]⁺) .
- Elemental Analysis : Match calculated vs. observed C, H, F, and O percentages (tolerate ±0.3% deviation) .
Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic properties?
- UV-Vis Spectroscopy : Measure π→π* transitions of the naphthalene moiety (λmax ~275–290 nm) and carbonyl groups (λmax ~320 nm) in acetonitrile .
- Fluorescence Spectroscopy : Monitor emission spectra (excitation at 280 nm) to study intramolecular charge transfer, influenced by fluorine’s electron-withdrawing effects .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular geometries of 4,4-difluoro derivatives?
Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For example:
- C-F bond lengths : ~1.34–1.38 Å (shorter than C-C bonds due to fluorine’s electronegativity) .
- Dihedral angles : Naphthalene and diketone planes may show torsional strain (e.g., 15–25°), affecting conjugation .
Discrepancies between computational (DFT) and experimental data should be addressed by refining force fields or considering solvent effects .
Q. What methodologies are recommended for studying this compound’s reactivity in cross-coupling reactions?
Q. How can computational modeling predict biological interactions of this compound with protein targets?
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., cytochrome P450 enzymes) to assess binding affinities. Fluorine atoms may form halogen bonds with Arg/Lys residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes. Focus on fluorine’s role in hydrophobic interactions .
Q. What strategies address discrepancies in reported solubility and stability data?
- Controlled Studies : Test solubility in DMSO, THF, and aqueous buffers (pH 2–12) under inert atmospheres. Degradation products (e.g., hydrolyzed diketones) can be identified via LC-MS .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare HPLC profiles to baseline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
